

5-Iodonicotinic Acid: A Versatile Building Block for Advanced Materials

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Compound of Interest

Compound Name: 5-Iodonicotinic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of **5-Iodonicotinic Acid** in Materials Science.

Introduction

5-Iodonicotinic acid, a halogenated derivative of nicotinic acid, is emerging as a promising organic linker for the development of novel functional materials. Its unique structural and electronic properties, stemming from the presence of a pyridine ring, a carboxylic acid group, and an iodine atom, make it a versatile building block for the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and potentially other advanced materials. The iodine substituent offers a unique handle for tuning the material's properties through halogen bonding, a non-covalent interaction that can direct the self-assembly of supramolecular structures and influence the material's porosity, stability, and functionality. This technical guide explores the potential applications of **5-iodonicotinic acid** in materials science, providing insights into its role in the design and synthesis of next-generation materials with tailored properties.

Potential Applications in Metal-Organic Frameworks (MOFs)

The primary application of **5-iodonicotinic acid** in materials science lies in its use as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The combination of a coordinating carboxylic acid group and a nitrogen-containing heterocyclic ring allows for the

formation of robust and porous frameworks with various metal ions. The presence of the iodine atom is a key feature that can be exploited to introduce specific functionalities.

1. Gas Adsorption and Separation:

The pores of MOFs constructed using **5-iodonicotinic acid** can be tailored for the selective adsorption and separation of gases. The iodine atoms lining the pores can create specific binding sites for certain gas molecules, enhancing selectivity. This is particularly relevant for the capture of iodine isotopes from nuclear waste streams, a critical environmental challenge.[1]

2. Luminescent Materials:

Lanthanide-based MOFs incorporating halogenated linkers have shown tunable luminescent properties.[2] By analogy, MOFs synthesized with **5-iodonicotinic acid** and lanthanide ions could exhibit interesting photoluminescent behaviors, making them suitable for applications in sensors, lighting, and anticounterfeiting technologies. The heavy iodine atom can also influence the excited state dynamics of the material.

3. Catalysis:

The pyridine nitrogen and the metal nodes within the MOF structure can act as Lewis acid and base sites, respectively, making these materials potential catalysts for various organic reactions. The functionalization of the linker with an iodine atom can modulate the electronic properties of the framework, thereby tuning its catalytic activity.

4. Drug Delivery:

The porous nature of MOFs makes them attractive candidates for drug delivery systems.[3] While not directly demonstrated for **5-iodonicotinic acid**-based MOFs, the biocompatibility of nicotinic acid derivatives suggests that such materials could be explored for the controlled release of therapeutic agents. The interaction of drug molecules with the iodinated pore walls could be a factor in controlling the release kinetics.

Experimental Protocols

Synthesis of a Hypothetical Lanthanide-based MOF using 5-Iodonicotinic Acid

This protocol is a generalized procedure based on the synthesis of similar MOFs with halogenated linkers.[\[2\]](#)[\[4\]](#)

Materials:

- **5-Iodonicotinic acid**
- Lanthanide (III) nitrate hydrate (e.g., $\text{Eu}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$, $\text{Tb}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- N,N-Dimethylformamide (DMF)
- Ethanol

Procedure:

- In a 20 mL scintillation vial, dissolve **5-iodonicotinic acid** (0.1 mmol, 26.5 mg) and the lanthanide (III) nitrate hydrate (0.1 mmol) in 10 mL of DMF.
- Seal the vial and heat it in an oven at 120 °C for 48 hours.
- After cooling to room temperature, colorless or pale-yellow crystals suitable for single-crystal X-ray diffraction should be formed.
- Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
- Dry the crystals under vacuum.

Characterization

The synthesized MOF should be characterized using the following techniques:

- Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.
- Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

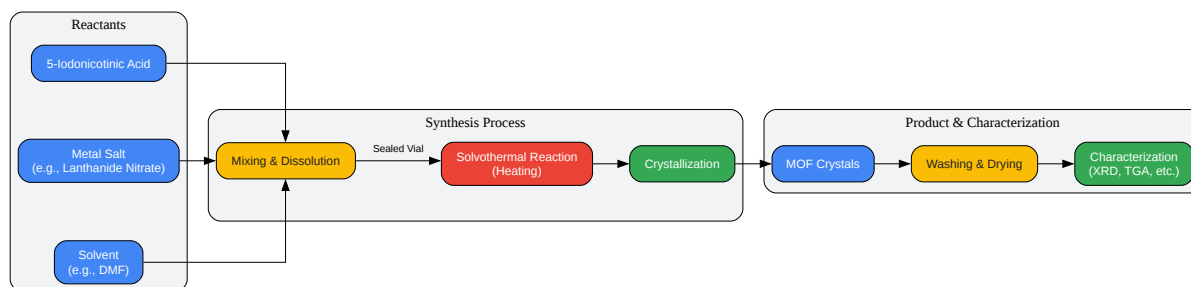
- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center.
- Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
- Gas Adsorption Analysis (e.g., N₂ sorption): To determine the porosity and surface area of the MOF.

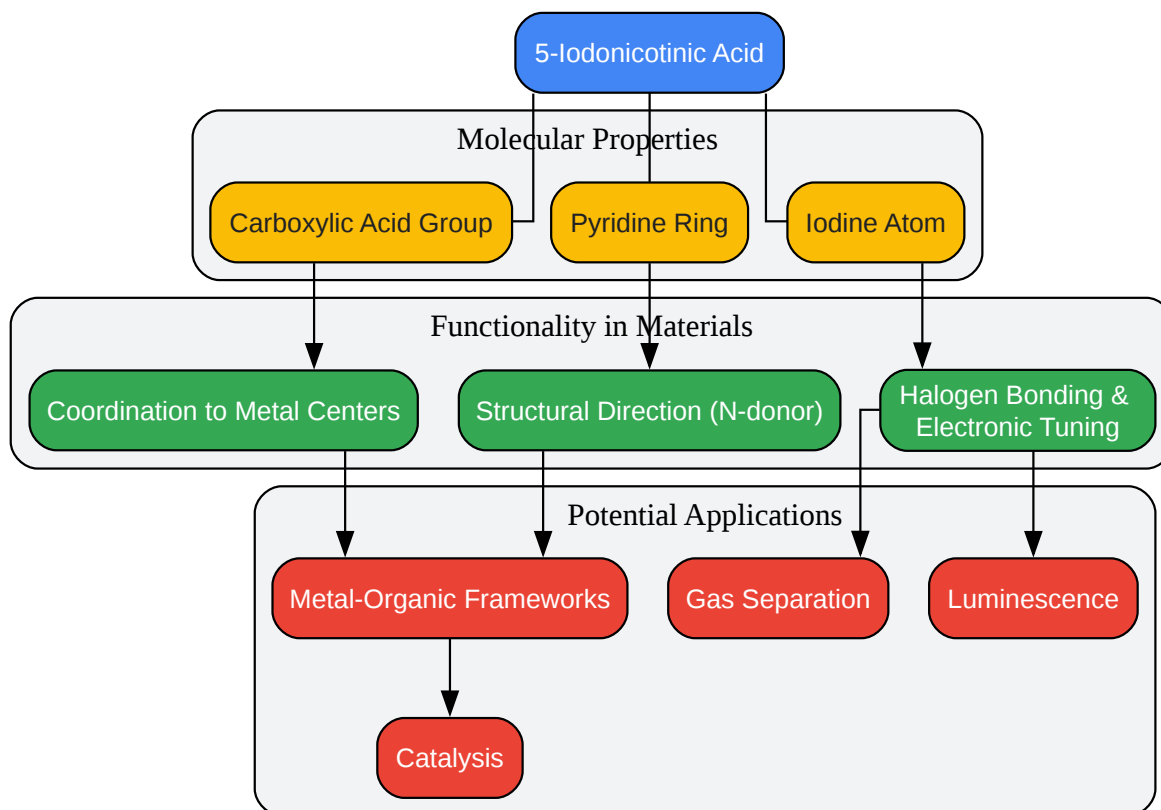
Data Presentation

The following table summarizes the crystallographic data for a lanthanide-based MOF synthesized with a similar linker, 5-iodoisophthalic acid, which can serve as a reference for what to expect with **5-iodonicotinic acid**.[\[2\]](#)

Parameter	[Gd ₂ (5-iip) ₃ (DMF) ₂]·0.33DMF	[Dy ₂ (5-iip) ₃ (DMF) ₂]·0.33DMF
Formula	C ₂₆ H ₂₁ Gd ₂ I ₃ N ₂ O ₁₄	C ₂₆ H ₂₁ Dy ₂ I ₃ N ₂ O ₁₄
Formula Weight	1419.66	1430.18
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	15.123(3)	12.045(2)
b (Å)	20.456(4)	20.334(4)
c (Å)	13.543(3)	17.567(4)
α (°)	90	90
β (°)	113.89(3)	98.56(3)
γ (°)	90	90
Volume (Å ³)	3824.1(13)	4255.4(15)
Z	4	4
Calculated Density (g/cm ³)	2.466	2.230

Mandatory Visualizations





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